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Executive Summary
Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders

characterized by impaired cortisol synthesis, leading to chronic stimulation of the adrenal cortex

and consequent hyperandrogenism.[1] Current treatment paradigms, reliant on lifelong

glucocorticoid therapy, are often associated with significant metabolic and cardiovascular

comorbidities.[2] Nevanimibe (formerly ATR-101), a selective inhibitor of acyl-CoA:cholesterol

acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1), emerged as a

novel therapeutic candidate for CAH.[3][4] This technical guide provides an in-depth analysis of

the therapeutic potential of Nevanimibe, summarizing key preclinical and clinical findings,

detailing experimental methodologies, and outlining the core signaling pathways involved.

While the development of Nevanimibe for CAH has been discontinued, the data and scientific

rationale presented herein offer valuable insights for future drug development efforts in this

field.[5]

Introduction to Congenital Adrenal Hyperplasia
CAH encompasses a family of genetic disorders affecting adrenal steroidogenesis.[2] The most

common form, accounting for over 90% of cases, is 21-hydroxylase deficiency, resulting from

mutations in the CYP21A2 gene.[1] This enzymatic block impairs the conversion of 17-
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hydroxyprogesterone (17-OHP) to 11-deoxycortisol and progesterone to deoxycorticosterone,

leading to cortisol and, in severe cases, aldosterone deficiency.[5] The lack of negative

feedback from cortisol on the hypothalamic-pituitary-adrenal (HPA) axis results in excessive

secretion of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH).

[6] Chronic ACTH overstimulation leads to adrenal hyperplasia and the shunting of

accumulated steroid precursors towards the androgen synthesis pathway, resulting in

hyperandrogenism.[1]

Current standard of care involves lifelong glucocorticoid replacement to compensate for cortisol

deficiency and suppress excess ACTH production.[7] However, the supraphysiologic doses

often required to control hyperandrogenism can lead to iatrogenic Cushing's syndrome,

metabolic syndrome, cardiovascular disease, and osteoporosis.[2] This therapeutic challenge

underscores the significant unmet need for novel, non-glucocorticoid-based therapies for CAH.

Nevanimibe: Mechanism of Action
Nevanimibe is an orally administered small molecule that selectively inhibits ACAT1.[4] ACAT1

is a crucial intracellular enzyme responsible for the esterification of free cholesterol into

cholesteryl esters for storage within lipid droplets in adrenal cortical cells.[8] These stored

cholesteryl esters serve as the primary substrate for steroidogenesis.[4]

By inhibiting ACAT1, Nevanimibe reduces the pool of available cholesteryl esters, thereby

limiting the substrate for the synthesis of all adrenal steroids, including cortisol, aldosterone,

and androgens.[4] This mechanism is independent of ACTH, offering a potential advantage

over glucocorticoid therapy by directly targeting adrenal androgen production.[9] At higher

concentrations, Nevanimibe has been shown to induce apoptosis in adrenocortical cells, a

mechanism explored in the context of adrenocortical carcinoma.[10][11]
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Nevanimibe's Mechanism of Action in Adrenal Steroidogenesis.

Preclinical Evidence
Preclinical investigations into Nevanimibe's effects on adrenal steroidogenesis laid the

groundwork for its clinical evaluation in CAH. These studies, conducted in various in vitro and

in vivo models, aimed to characterize the drug's potency, selectivity, and overall impact on

adrenal function.
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In Vitro ACAT1 Inhibition Assays
The inhibitory activity of Nevanimibe on ACAT1 was quantified using cell-based fluorescence

assays.[7][12] These assays typically involve the use of a fluorescent cholesterol analog, such

as NBD-cholesterol, which exhibits a significant increase in fluorescence intensity upon

esterification and incorporation into lipid droplets.[7]

Experimental Protocol: Cell-Based ACAT Inhibition Assay

Cell Culture: AC29 cells, which lack endogenous ACAT activity, are stably transfected to

express either human ACAT1 or ACAT2.[7]

Compound Incubation: Cells are pre-incubated with varying concentrations of Nevanimibe
or a vehicle control.

Fluorescent Substrate Addition: NBD-cholesterol is added to the culture medium.

Fluorescence Measurement: Following a defined incubation period, the intracellular

fluorescence is measured using a fluorescence plate reader. The increase in fluorescence

corresponds to ACAT activity.

Data Analysis: The concentration of Nevanimibe required to inhibit 50% of the ACAT1

activity (IC50) is calculated.

Animal Models of Congenital Adrenal Hyperplasia
Various animal models have been developed to study the pathophysiology of CAH and to

evaluate novel therapeutic interventions.[1] A recently developed humanized mouse model,

carrying a CAH-causing mutation in the human CYP21A2 gene, represents a significant

advancement in the field.[9][13][14] These mice exhibit key features of human CAH, including

adrenal hyperplasia, low corticosterone levels, and elevated progesterone.[9] While specific

preclinical data for Nevanimibe in these newer models is not publicly available, they represent

the current standard for evaluating the in vivo efficacy of candidate drugs for CAH.

Experimental Protocol: Evaluation in a Humanized CAH Mouse Model

Animal Model: Utilize a validated humanized CAH mouse model (e.g., CYP21A2-R484Q

mutant mouse).[9]
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Drug Administration: Administer Nevanimibe or vehicle control to cohorts of mice via oral

gavage for a specified duration.

Hormone Level Monitoring: Collect blood samples at baseline and at various time points

during treatment. Measure serum concentrations of key steroids, including 17-OHP,

androstenedione, and corticosterone, using LC-MS/MS.

Adrenal Gland Histology: At the end of the study, harvest adrenal glands for histological

analysis to assess for changes in adrenal hyperplasia.

Data Analysis: Compare hormone levels and adrenal morphology between the Nevanimibe-

treated and control groups.

Clinical Development of Nevanimibe in CAH
The clinical investigation of Nevanimibe for CAH primarily centered on a Phase 2, multicenter,

single-blind, dose-titration study (NCT02804178).[9][14] A subsequent Phase 2b study

(NCT03669549) was initiated but later terminated.[5][15]

Phase 2 Clinical Trial (NCT02804178)
This study aimed to evaluate the efficacy and safety of Nevanimibe as an add-on therapy in

adults with uncontrolled classic CAH.[9][14]

Experimental Protocol: Phase 2 Clinical Trial Design

Study Population: 10 adults with classic CAH and elevated baseline 17-OHP levels (≥4 times

the upper limit of normal [ULN]).[2][9]

Study Design: A multicenter, single-blind, dose-titration study.[9][14]

Treatment Protocol: Patients received an initial dose of Nevanimibe (125 mg twice daily) for

two weeks, followed by a two-week single-blind placebo washout.[6][16] The Nevanimibe
dose was then titrated upwards (to 250, 500, 750, and 1000 mg twice daily) if the primary

endpoint was not achieved.[9][14]

Primary Endpoint: The primary efficacy endpoint was the proportion of patients achieving a

reduction in 17-OHP to ≤2 times the ULN.[17]
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Hormone Analysis: Serum levels of 17-OHP and androstenedione were measured at

baseline and throughout the study.[9]

Methodology: Steroid Hormone Quantification by LC-MS/MS

The accurate measurement of steroid hormones is critical for the management of CAH and for

evaluating the efficacy of novel therapies. Liquid chromatography-tandem mass spectrometry

(LC-MS/MS) is the gold standard for steroid analysis due to its high specificity and sensitivity,

overcoming the cross-reactivity issues often encountered with immunoassays.[3][4][16]

Sample Preparation: Serum samples (typically 50-100 µL) are subjected to a protein

precipitation step with a solvent such as methanol, followed by liquid-liquid extraction with a

solvent like methyl-tert-butyl-ether (MTBE).[3][18] An internal standard (a stable isotope-

labeled version of the analyte, e.g., [2H8] 17-OHP) is added at the beginning of the process

to correct for extraction losses and matrix effects.[3]

Chromatographic Separation: The extracted and reconstituted samples are injected into a

liquid chromatography system. Reversed-phase chromatography, often using a C18 column,

is employed to separate the different steroid hormones based on their polarity.[3]

Mass Spectrometric Detection: The separated analytes are ionized, typically using

atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).[16][18]

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where

specific precursor-to-product ion transitions for each steroid are monitored, ensuring high

selectivity and accurate quantification.[4]

LC-MS/MS Workflow for Steroid Analysis
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LC-MS/MS Workflow for Steroid Hormone Quantification.
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Clinical Trial Results
The Phase 2 study of Nevanimibe in CAH demonstrated a biological effect on adrenal

steroidogenesis, although the primary endpoint was met by a limited number of participants.

Data Presentation: Summary of Phase 2 Clinical Trial (NCT02804178) Results

Parameter Result

Participants
10 adults with classic CAH (9 completed the

study)

Baseline Mean Age 30.3 ± 13.8 years

Baseline Mean Glucocorticoid Dose 24.7 ± 10.4 mg/day (hydrocortisone equivalent)

Primary Endpoint Achievement
2 out of 9 subjects (22%) achieved a 17-OHP

level ≤2x ULN

17-OHP Reduction
5 other subjects experienced a 27-72%

decrease in 17-OHP levels

Effect on Androstenedione
Did not effectively suppress androstenedione

levels

Most Common Adverse Events Gastrointestinal (30%)

Serious Adverse Events
One subject discontinued due to a related

serious adverse event

Data sourced from El-Maouche D, et al. J Clin Endocrinol Metab. 2020.[2][9][14]

The study concluded that Nevanimibe decreased 17-OHP levels within two weeks of

treatment, but larger and longer-duration studies were needed to further evaluate its efficacy.[2]

[9][14] The lack of a significant effect on androstenedione was a notable limitation.[3][5]

Conclusion and Future Perspectives
Nevanimibe represented a promising, mechanistically novel approach to the treatment of

congenital adrenal hyperplasia. By directly targeting the synthesis of adrenal steroids, it held

the potential to reduce the androgen excess in CAH without relying on supraphysiologic doses
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of glucocorticoids. The Phase 2 clinical trial data demonstrated a proof-of-concept in reducing

17-OHP levels, a key biomarker of the disease.

However, the failure to robustly suppress androstenedione levels and the subsequent

discontinuation of its clinical development for CAH highlight the challenges in translating this

mechanism into a clinically effective therapy.[3][5] Future research in this area may focus on

developing more potent ACAT1 inhibitors, exploring combination therapies, or targeting other

novel pathways in adrenal steroidogenesis. The insights gained from the development of

Nevanimibe provide a valuable foundation for these future endeavors, emphasizing the need

for therapies that can effectively control the full spectrum of adrenal androgen excess in CAH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. A Phase 2, Multicenter Study of Nevanimibe for the Treatment of Congenital Adrenal
Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

3. lcms.cz [lcms.cz]

4. waters.com [waters.com]

5. Congenital Adrenal Hyperplasia—Current Insights in Pathophysiology, Diagnostics, and
Management - PMC [pmc.ncbi.nlm.nih.gov]

6. researchgate.net [researchgate.net]

7. Identification of ACAT1- and ACAT2-specific inhibitors using a novel, cell-based
fluorescence assay: individual ACAT uniqueness - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth
liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester
biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

9. A Humanized and Viable Animal Model for Congenital Adrenal Hyperplasia–CYP21A2-
R484Q Mutant Mouse - PMC [pmc.ncbi.nlm.nih.gov]

10. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://lcms.cz/labrulez-bucket-strapi-h3hsga3/720005215en_22dc5cd366/720005215en.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8755999/
https://www.benchchem.com/product/b238670?utm_src=pdf-body
https://www.benchchem.com/product/b238670?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-0067/24/6/5365
https://pubmed.ncbi.nlm.nih.gov/32589738/
https://pubmed.ncbi.nlm.nih.gov/32589738/
https://lcms.cz/labrulez-bucket-strapi-h3hsga3/720005215en_22dc5cd366/720005215en.pdf
https://www.waters.com/nextgen/br/pt/library/application-notes/2014/analysis-of-serum-17-hydroxyprogesterone-androstenedione-and-cortisol-by-uplc-ms-ms-for-clinical-research.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8755999/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8755999/
https://www.researchgate.net/publication/342495627_A_Phase_2_Multicenter_Study_of_Nevanimibe_for_the_Treatment_of_Congenital_Adrenal_Hyperplasia
https://pubmed.ncbi.nlm.nih.gov/14617738/
https://pubmed.ncbi.nlm.nih.gov/14617738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8775100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8775100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8775100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11120801/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11120801/
https://mayoclinic.elsevierpure.com/en/publications/a-phase-2-multicenter-study-of-nevanimibe-for-the-treatment-of-co/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b238670?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


11. A phase 1 study of nevanimibe HCl, a novel adrenal-specific sterol O-acyltransferase 1
(SOAT1) inhibitor, in adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. drugtargetreview.com [drugtargetreview.com]

14. ese-hormones.org [ese-hormones.org]

15. Invited Commentary: A Phase 2, Multicenter Study of Nevanimibe for the Treatment of
Congenital Adrenal Hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Simultaneous quantification of 17-hydroxyprogesterone, androstenedione, testosterone
and cortisol in human serum by LC-MS/MS using TurboFlow online sample extraction -
PubMed [pubmed.ncbi.nlm.nih.gov]

17. endocrine-abstracts.org [endocrine-abstracts.org]

18. documents.thermofisher.com [documents.thermofisher.com]

To cite this document: BenchChem. [The Therapeutic Potential of Nevanimibe in Congenital
Adrenal Hyperplasia: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b238670#therapeutic-potential-of-nevanimibe-in-
congenital-adrenal-hyperplasia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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